Fmoc-cis-DL-3-phenyl-Pro-OH

Conformational Analysis Peptide Design NMR Spectroscopy

This racemic Fmoc-cis-DL-3-phenyl-Pro-OH is a specialized building block for solid-phase peptide synthesis (SPPS). The defined cis-geometry introduces a critical kink in peptide backbones, essential for SAR studies and macrocycle synthesis. Choose this high-purity (≥99% HPLC) reagent to ensure reproducible results and avoid the ambiguous conformations of alternative isomers.

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
CAS No. 181824-45-3
Cat. No. B064796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-cis-DL-3-phenyl-Pro-OH
CAS181824-45-3
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1
InChIKeyXZINBBVSLWSWBO-UUOWRZLLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-cis-DL-3-phenyl-Pro-OH (CAS 181824-45-3): Racemic Building Block for Conformationally Constrained Peptide Synthesis


Fmoc-cis-DL-3-phenyl-Pro-OH (CAS 181824-45-3), chemically designated as racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid, is a non-proteinogenic, Fmoc-protected proline derivative characterized by a phenyl substituent in a defined cis configuration relative to the carboxylic acid group . This compound serves as a specialized building block in Fmoc solid-phase peptide synthesis (SPPS), primarily valued for its ability to introduce a specific kink and aromatic functionality into peptide chains . With a molecular weight of 413.47 g/mol and a typical commercial purity of ≥99% (HPLC), it is a key reagent for investigating structure-activity relationships (SAR) and engineering conformationally restricted peptides and peptidomimetics .

Why Fmoc-cis-DL-3-phenyl-Pro-OH Cannot Be Interchanged with Generic Proline or 3-Phenylproline Analogs


Direct substitution with simple Fmoc-proline or alternative 3-phenylproline stereoisomers is not scientifically valid due to profound differences in conformational control. Unlike Fmoc-proline, which imposes only the intrinsic constraints of the pyrrolidine ring, the 3-phenyl substituent in Fmoc-cis-DL-3-phenyl-Pro-OH introduces significant steric bulk and defines a specific cis orientation of the aromatic side chain relative to the backbone [1]. This stereochemical arrangement is critical; studies on β-phenylproline demonstrate that the cis and trans isomers induce markedly different pyrrolidine ring puckering preferences, directly impacting peptide backbone conformation and resulting biological activity [2]. The data below quantifies these critical differences, underscoring that procurement of the correct stereoisomer is essential for reproducible SAR studies and the development of bioactive peptides with defined conformational constraints.

Quantitative Differentiation of Fmoc-cis-DL-3-phenyl-Pro-OH: Comparative Evidence for Scientific Selection


cis- vs trans-β-Phenylproline: Differential Pyrrolidine Ring Puckering Preferences

The pyrrolidine ring puckering, a key determinant of peptide backbone conformation, is highly sensitive to the stereochemistry of the 3-phenyl substituent. cis-β-Phenylproline (the core of the target compound) exhibits a highly marked and exclusive propensity to adopt a Cγ-endo arrangement. In contrast, the trans-β-phenylproline derivative shows significantly higher conformational flexibility, populating multiple puckering states [1]. This stereospecific constraint is a primary driver for selecting the cis isomer when a rigid, pre-organized turn conformation is required.

Conformational Analysis Peptide Design NMR Spectroscopy

cis-3-Phenylproline as a Privileged Scaffold for Macrocyclic Peptide Mimetics

The cis configuration is critical for achieving the required geometry in bioactive macrocycles. A published synthetic route demonstrates that enantiomerically pure 14- and 20-membered cyclic proline derivatives, designed as mimics of the drug Sandostatin®, were conveniently and specifically prepared from cis-3-phenylproline via macrolactonisation or macrolactamisation reactions . This synthetic application highlights the unique utility of the cis isomer for constructing specific ring sizes and geometries, a capability not reported for the corresponding trans isomer in this context.

Macrocycle Synthesis Peptidomimetics Drug Discovery

Commercial Purity Benchmark for Reproducible SPPS

For demanding solid-phase peptide synthesis (SPPS), the initial purity of building blocks is a critical determinant of final product yield and purity. Fmoc-cis-DL-3-phenyl-Pro-OH is commercially available from major suppliers with a certified purity of ≥99% as determined by HPLC . This high purity standard is a key procurement specification that ensures minimal contamination by deletion sequences or truncated peptides, directly impacting the efficiency of downstream purification and overall project costs.

Solid-Phase Peptide Synthesis Quality Control Analytical Chemistry

Optimized Application Scenarios for Fmoc-cis-DL-3-phenyl-Pro-OH Based on Quantitative Evidence


Conformationally Constrained Peptide SAR Studies Requiring Rigid β-Turns

This compound is ideally suited for systematic structure-activity relationship (SAR) studies where a rigid, pre-organized β-turn conformation is hypothesized to be crucial for target binding. The evidence for a highly marked Cγ-endo puckering preference in the cis isomer [1] provides the scientific rationale for its use. By incorporating this building block, researchers can confidently lock the peptide backbone into a specific geometry, allowing for unambiguous interpretation of biological activity changes in comparison to analogs built with the flexible trans isomer or unsubstituted proline.

Synthesis of Macrocyclic Peptidomimetics and Cyclic Peptide Libraries

The compound is a key starting material for generating cyclic peptide libraries and macrocyclic peptidomimetics, as demonstrated by its successful use in the synthesis of 14- and 20-membered Sandostatin® mimics . Its specific cis geometry is essential for the macrocyclization step. Researchers focused on developing novel macrocyclic therapeutics or chemical probes should select this reagent to ensure the correct stereochemical pre-organization required for ring closure, thereby increasing the likelihood of successful library synthesis and the discovery of potent, conformationally defined hits.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) for Sensitive Bioassays

For projects where peptide purity is paramount, such as the production of material for high-sensitivity biophysical assays (e.g., SPR, ITC) or cell-based studies, the use of a high-purity (≥99%) building block is non-negotiable . This scenario is particularly relevant for CROs and pharmaceutical R&D teams where the cost of failed assays or ambiguous results due to impure peptides outweighs the marginal cost savings of using lower-grade material. Procuring Fmoc-cis-DL-3-phenyl-Pro-OH at this purity level directly mitigates the risk of contamination by truncated or deletion peptides, ensuring more reliable and reproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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